molecular formula C9H12ClN3O B8454669 6-Chloro-4-(isopropylamino)nicotinamide

6-Chloro-4-(isopropylamino)nicotinamide

Cat. No. B8454669
M. Wt: 213.66 g/mol
InChI Key: MQGJYQRFSWJTQG-UHFFFAOYSA-N
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Patent
US09242976B2

Procedure details

To a stirred solution of 6-chloro-4-(isopropylamino)nicotinamide (17) (2.5 g, 11.7 mmol) in DMF (10 mL), cyanuric chloride (11.7 mmol, 1 equiv.) was added at 0° C. and stirred for 2 h. The reaction mixture was quenched with ice-cool water and extracted twice using EtOAc. The organic layer was collected, dried over Na2SO4, filtered and concentrated. The crude material was purified by column chromatography, silica gel (60-120 mesh) and EtOAc:pet Ether as eluent to furnish 6-chloro-4-(isopropylamino)nicotinonitrile. 1H NMR: 400 MHz, CDCl3: δ 1.32 (d, J=6.40 Hz, 6H), 3.69-3.79 (m, 1H), 4.91 (bs, 1H), 6.57 (s, 1H), 8.23 (s, 1H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
11.7 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([NH:11][CH:12]([CH3:14])[CH3:13])[C:5]([C:6]([NH2:8])=O)=[CH:4][N:3]=1.N1C(Cl)=NC(Cl)=NC=1Cl>CN(C=O)C>[Cl:1][C:2]1[CH:10]=[C:9]([NH:11][CH:12]([CH3:14])[CH3:13])[C:5]([C:6]#[N:8])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)N)C(=C1)NC(C)C
Name
Quantity
11.7 mmol
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with ice-
TEMPERATURE
Type
TEMPERATURE
Details
cool water
EXTRACTION
Type
EXTRACTION
Details
extracted twice using EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by column chromatography, silica gel (60-120 mesh) and EtOAc

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC=C(C#N)C(=C1)NC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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